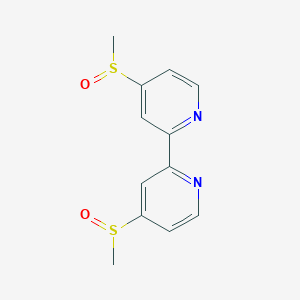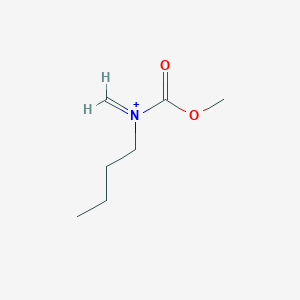![molecular formula C39H64NO3P B14243758 Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate CAS No. 182202-17-1](/img/structure/B14243758.png)
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate is a chemical compound known for its unique structure and properties It belongs to the class of phosphonates, which are characterized by the presence of a stable carbon-to-phosphorus (C-P) bond
Vorbereitungsmethoden
The synthesis of Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate typically involves multiple steps, starting with the preparation of the fluorenyl moiety. The fluorenyl group is then functionalized with a butylamino group, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonate group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with enzymatic processes and cellular signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate can be compared with other phosphonates, such as diisononyl phthalate and di-n-decyl phthalate . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it suitable for applications that other phosphonates may not be able to fulfill.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it an important subject of research, with ongoing studies aimed at uncovering new applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
182202-17-1 |
|---|---|
Molekularformel |
C39H64NO3P |
Molekulargewicht |
625.9 g/mol |
IUPAC-Name |
N-butyl-9-di(undecoxy)phosphorylfluoren-9-amine |
InChI |
InChI=1S/C39H64NO3P/c1-4-7-10-12-14-16-18-20-26-33-42-44(41,43-34-27-21-19-17-15-13-11-8-5-2)39(40-32-9-6-3)37-30-24-22-28-35(37)36-29-23-25-31-38(36)39/h22-25,28-31,40H,4-21,26-27,32-34H2,1-3H3 |
InChI-Schlüssel |
PRJIIFHVOMFLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOP(=O)(C1(C2=CC=CC=C2C3=CC=CC=C31)NCCCC)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


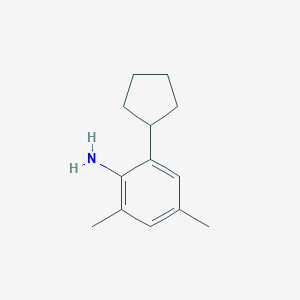
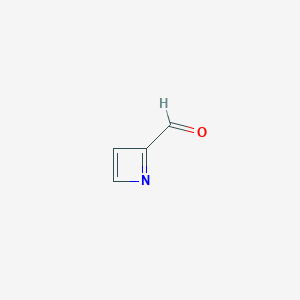
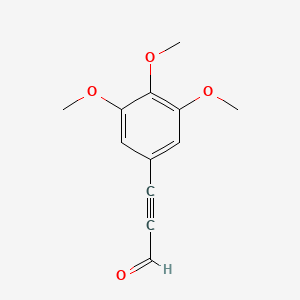
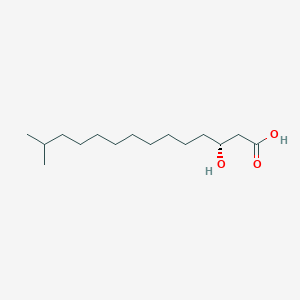
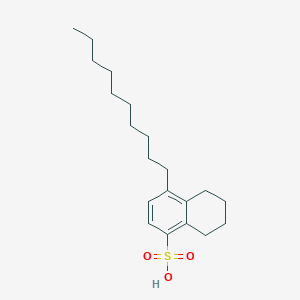
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
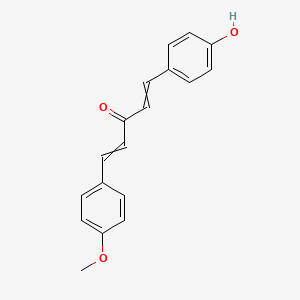
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
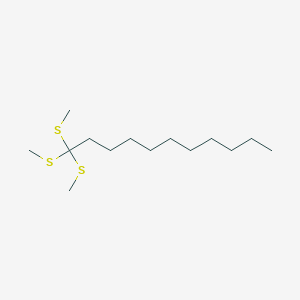
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
